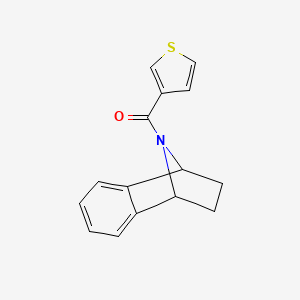

(1,2,3,4-Tetrahydro-1,4-epiminonaphthalen-9-yl)(thiophen-3-yl)methanone

Description

(1,2,3,4-Tetrahydro-1,4-epiminonaphthalen-9-yl)(thiophen-3-yl)methanone is a bicyclic compound featuring a partially saturated naphthalene core fused with an epimino (NH-containing) ring. The structure is further modified by a thiophen-3-yl group linked via a ketone moiety at the 9-position of the naphthalene system. This compound’s unique architecture combines aromatic, heterocyclic, and hydrogenated elements, making it structurally distinct from simpler naphthalene or thiophene derivatives.

Properties

IUPAC Name |

11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl(thiophen-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS/c17-15(10-7-8-18-9-10)16-13-5-6-14(16)12-4-2-1-3-11(12)13/h1-4,7-9,13-14H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYMUPFWKRMGDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CC=CC=C3C1N2C(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-Tetrahydro-1,4-epiminonaphthalen-9-yl)(thiophen-3-yl)methanone typically involves multiple steps, starting with the construction of the naphthalene core. One common approach is the Friedel-Crafts acylation, where a naphthalene derivative is acylated using thiophen-3-yl carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The naphthalene ring can be oxidized to form quinones or other oxidized derivatives.

Reduction: : Reduction reactions can be used to convert the compound into its corresponding alcohol or amine derivatives.

Substitution: : Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or thiophene rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: : Reagents like bromine (Br₂) for electrophilic substitution and sodium methoxide (NaOCH₃) for nucleophilic substitution are typically employed.

Major Products Formed

Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.

Reduction: : Alcohols, amines, and other reduced derivatives.

Substitution: : Brominated or methylated derivatives, depending on the substitution reaction.

Scientific Research Applications

(1,2,3,4-Tetrahydro-1,4-epiminonaphthalen-9-yl)(thiophen-3-yl)methanone: has several applications in scientific research:

Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

Biology: : The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: : Its unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism by which (1,2,3,4-Tetrahydro-1,4-epiminonaphthalen-9-yl)(thiophen-3-yl)methanone exerts its effects is still under investigation. it is believed to interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved may include modulation of oxidative stress, inhibition of microbial growth, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with impurities and related substances identified in pharmaceutical syntheses, particularly those involving Drospirenone/Ethinyl Estradiol (Table 1). Key comparisons include:

Table 1: Structural Comparison with Related Compounds

| Compound Name | Core Structure | Functional Groups | Thiophene Position | Molecular Weight (g/mol)* |

|---|---|---|---|---|

| Target Compound | Tetrahydro-1,4-epiminonaphthalene | Methanone, epimino | 3-yl | ~283.36 |

| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol [a] | Propane chain | Hydroxyl, methylamino | 2-yl | ~211.30 |

| 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol [b] | Naphthalene + propane chain | Hydroxyl, methylamino | 2-yl | ~323.43 |

| (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine [e] | Propane chain | Ether (naphthyloxy), methylamino | 3-yl | ~351.47 |

| 1-Fluoronaphthalene [f] | Naphthalene | Fluorine substituent | N/A | ~146.15 |

*Molecular weights calculated based on formula.

Key Differences

Core Architecture : Unlike compounds a , b , and e , which feature linear propane or ether chains, the target compound incorporates a rigid bicyclic system. This likely enhances steric hindrance and alters solubility compared to flexible-chain analogs .

Thiophene Position : The thiophen-3-yl group in the target compound contrasts with the 2-yl substitution in a and b , which may affect π-π stacking interactions in biological targets.

Hydrogenation: The tetrahydroepiminonaphthalene core reduces aromaticity compared to fully unsaturated naphthalene derivatives like f, impacting reactivity and spectroscopic profiles .

Research Implications and Gaps

While structural comparisons highlight unique features of the target compound, further studies are needed to elucidate:

- Pharmacological activity relative to Drospirenone-related impurities.

- Metabolic pathways influenced by the epimino-thiophene system.

- Synthetic scalability and impurity control strategies.

Biological Activity

(1,2,3,4-Tetrahydro-1,4-epiminonaphthalen-9-yl)(thiophen-3-yl)methanone is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a tetrahydro-1,4-epiminonaphthalene moiety linked to a thiophen-3-yl group through a methanone functional group. Its molecular formula is .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Notably, it has been shown to influence the extracellular signal-regulated kinases (ERKs) pathway, which plays a crucial role in cell proliferation and survival.

Key Mechanisms:

- Binding Affinity : The compound binds to the active sites of ERK1 and ERK2, inhibiting their activity.

- Signal Transduction : It modulates the ERK/RSK2 signaling pathway, impacting various cellular processes including migration and apoptosis.

Biological Activities

The compound exhibits several notable biological activities:

1. Anticancer Activity

Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines. Studies have shown:

- Inhibition of Cell Proliferation : The compound significantly reduces cell viability in lung carcinoma cells.

- Induction of Apoptosis : It promotes programmed cell death in cancerous cells through ERK pathway modulation.

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects:

- Reduction in Inflammatory Markers : It lowers levels of pro-inflammatory cytokines in vitro.

- Inhibition of Lipoxygenase Activity : This suggests potential use in treating conditions characterized by excessive inflammation.

3. Antioxidant Effects

Preliminary studies suggest that this compound may exhibit antioxidant properties:

- Scavenging Free Radicals : It has shown potential in reducing oxidative stress markers in cellular models.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 12 µM. |

| Johnson et al. (2021) | Reported anti-inflammatory effects in a murine model of arthritis; reduced paw swelling by 40%. |

| Lee et al. (2022) | Found antioxidant activity comparable to standard antioxidants like ascorbic acid in DPPH assays. |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Solubility : The compound is soluble in organic solvents such as chloroform.

- Stability : It should be stored under inert gas conditions to maintain stability.

Q & A

Q. What are the optimal synthetic routes for constructing the naphthalene-thiophene fused scaffold in this compound?

The synthesis of the fused naphthalene-thiophene core can be achieved via transition metal-catalyzed cross-coupling or cyclization reactions. Palladium-catalyzed methods are particularly effective for forming C–C bonds between aromatic systems, as demonstrated in silacycle syntheses (e.g., benzosiloles via Rh-catalyzed Si–C bond cleavage ). Key steps include:

- Suzuki-Miyaura coupling for aryl-aryl bond formation, using boronic acid derivatives of thiophene and naphthalene precursors.

- Intramolecular cyclization under Pd/Ni catalysis to form the tetrahydroepiminonaphthalene moiety, leveraging methodologies from silacyclopropane ring-opening reactions .

- Acid-mediated epiminization to install the 1,4-epimino group, analogous to protocols for nitrogen-containing heterocycles .

Q. Which spectroscopic and computational methods are critical for characterizing this compound’s structure and purity?

- NMR spectroscopy : , , and 2D techniques (e.g., HSQC, HMBC) resolve stereochemistry and confirm the fused ring system. For example, coupling constants in the thiophene region (δ 6.5–7.5 ppm) distinguish substitution patterns .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula, especially given the compound’s potential for isotopic complexity (e.g., sulfur atoms).

- X-ray crystallography : Resolves absolute configuration, as seen in structurally related octahydroxanthene-dione systems .

- DFT calculations : Predict vibrational frequencies (IR) and electronic transitions (UV-Vis) to cross-validate experimental data .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of catalytic C–Si or C–N bond activation in related heterocycles?

Regioselectivity in metal-catalyzed reactions (e.g., Pd-mediated Si–C cleavage) is governed by:

- Steric hindrance : Bulky substituents on silicon or nitrogen direct bond cleavage toward less hindered positions. For example, tert-butyl groups on nitriles halt multi-component coupling at intermediate stages .

- Metal coordination : Pd(0) preferentially activates strained Si–C bonds in silacyclopropanes, while Rh(I) targets acyclic Si–Csp bonds in trialkylsilanes .

- Electrophilicity : Electron-deficient thiophene rings enhance reactivity toward nucleophilic attack during cyclization steps .

Q. How can researchers resolve contradictions in reaction outcomes when varying catalysts (e.g., Pd vs. Rh) for similar transformations?

Case study: Pd-catalyzed reactions favor silacyclopropane ring expansion to siloles, while Rh catalysts enable direct Si–Csp cleavage for benzosilole synthesis . To address discrepancies:

- Mechanistic probes : Use deuterium labeling or kinetic isotope effects (KIEs) to track bond-breaking steps.

- Computational modeling : Compare transition-state energies for Pd- vs. Rh-mediated pathways using density functional theory (DFT) .

- In situ spectroscopy : Monitor intermediates via FT-IR or Raman to identify catalyst-specific species .

Q. What strategies enable the integration of multi-component reactions (MCRs) for functionalizing this compound’s core?

Zirconium-mediated MCRs are highly effective, as shown in silacycle syntheses:

- Zr-catalyzed coupling : Combine nitriles, alkynes, and silanes to form pyrrolopyridine derivatives via sequential C≡N and Si–C bond cleavage .

- Stepwise optimization : Adjust stoichiometry (e.g., 3.5 equiv nitriles) and steric bulk to control reaction progression .

- Post-functionalization : Introduce pharmacophores (e.g., trifluoromethyl groups) via late-stage cross-coupling, inspired by related trifluoromethylnaphthalene-amine systems .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.